Cas no 71470-41-2 (Ethyl 4-aminopyrimidine-2-carboxylate)

Ethyl 4-aminopyrimidine-2-carboxylate is a pyrimidine derivative with a molecular formula of C₇H₉N₃O₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure features both an amino group and an ester moiety, enabling further functionalization through reactions such as amidation, alkylation, or cyclization. The compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic applications. Its role as a building block in heterocyclic chemistry makes it valuable for developing biologically active molecules, including kinase inhibitors and antimicrobial agents.
Ethyl 4-aminopyrimidine-2-carboxylate structure
71470-41-2 structure
Product name:Ethyl 4-aminopyrimidine-2-carboxylate
CAS No:71470-41-2
MF:C7H9N3O2
MW:167.165261030197
MDL:MFCD11973676
CID:547957
PubChem ID:13060222

Ethyl 4-aminopyrimidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-aminopyrimidine-2-carboxylate
    • 2-Pyrimidinecarboxylic acid, 4-amino-, ethyl ester
    • 2-Pyrimidinecarboxylicacid, 4-amino-, ethyl ester
    • AMMD00051
    • YHDZCFILDSOJRF-UHFFFAOYSA-N
    • ethyl 4-azanylpyrimidine-2-carboxylate
    • RP23008
    • FCH1152905
    • AM86025
    • AX8159718
    • AB0026389
    • ST2412991
    • AB1010253
    • W8041
    • 4-Amino-pyrimidine-2-carboxylic acid ethyl ester
    • CS-W006613
    • 2-Pyrimidinecarboxylicacid,4-amino-,ethyl ester
    • SCHEMBL10829516
    • AKOS015854821
    • FT-0649815
    • EN300-131555
    • SB38423
    • 71470-41-2
    • MFCD11973676
    • A837192
    • J-520971
    • DTXSID80516750
    • 4-amino-2-pyrimidinecarboxylic acid ethyl ester
    • SY106290
    • DS-11201
    • Ethyl4-aminopyrimidine-2-carboxylate
    • MDL: MFCD11973676
    • Inchi: 1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)
    • InChI Key: YHDZCFILDSOJRF-UHFFFAOYSA-N
    • SMILES: O(C(C1=NC([H])=C([H])C(N([H])[H])=N1)=O)C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 167.06900
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 350.5±34.0 °C at 760 mmHg
  • Flash Point: 165.8±25.7 °C
  • PSA: 78.10000
  • LogP: 0.81670
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Ethyl 4-aminopyrimidine-2-carboxylate Security Information

Ethyl 4-aminopyrimidine-2-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-aminopyrimidine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM129359-250mg
ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2 95%+
250mg
$84 2024-07-24
abcr
AB437030-1 g
Ethyl 4-aminopyrimidine-2-carboxylate; .
71470-41-2
1g
€272.60 2023-04-23
Enamine
EN300-131555-0.05g
ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2
0.05g
$600.0 2023-06-06
Enamine
EN300-131555-0.1g
ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2
0.1g
$628.0 2023-06-06
TRC
E899653-250mg
Ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2
250mg
$546.00 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0405-1g
4-Amino-pyrimidine-2-carboxylic acid ethyl ester
71470-41-2 95%
1g
¥6977.66 2025-01-21
Enamine
EN300-131555-5.0g
ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2
5g
$2070.0 2023-06-06
eNovation Chemicals LLC
D408776-1g
ETHYL 4-AMINOPYRIMIDINE-2-CARBOXYLATE
71470-41-2 95%
1g
$245 2024-05-24
Matrix Scientific
073160-5g
Ethyl 4-aminopyrimidine-2-carboxylate, 95+%
71470-41-2 95+%
5g
$1325.00 2023-09-06
Chemenu
CM129359-1g
ethyl 4-aminopyrimidine-2-carboxylate
71470-41-2 95%+
1g
$179 2024-07-24

Additional information on Ethyl 4-aminopyrimidine-2-carboxylate

Comprehensive Guide to Ethyl 4-aminopyrimidine-2-carboxylate (CAS 71470-41-2): Properties, Applications, and Industry Insights

Ethyl 4-aminopyrimidine-2-carboxylate (CAS 71470-41-2) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research. This pyrimidine derivative features a carboxylate ester group and an amino substituent, making it a versatile building block for synthesizing heterocyclic compounds. Its molecular formula C7H9N3O2 and 167.17 g/mol molecular weight position it as a key intermediate in drug discovery pipelines.

Recent literature highlights the compound's role in developing kinase inhibitors, a hot topic in oncology research. Scientists are exploring its potential in structure-activity relationship (SAR) studies for targeted therapies, particularly in modulating protein-protein interactions. The ethyl ester moiety enhances cell permeability, a property highly valued in bioavailability optimization – a frequent search term among medicinal chemists.

From a synthetic chemistry perspective, 71470-41-2 serves as a precursor for fused pyrimidine systems, answering growing demand for novel heterocycles in material science. Its hydrogen bonding capacity (donor: 1, acceptor: 3) makes it valuable for designing molecular recognition systems, aligning with current interests in supramolecular chemistry and crystal engineering.

The compound's thermal stability (decomposition >200°C) and moderate solubility profile (soluble in DMSO, methanol) make it suitable for diverse reaction conditions. Analytical data shows characteristic NMR peaks at δ 1.35 (t, 3H), 4.35 (q, 2H) for the ethyl group, and 6.85 (s, 1H) for the pyrimidine proton – crucial information frequently searched by QC analysts.

In agrochemical applications, researchers are investigating Ethyl 4-aminopyrimidine-2-carboxylate as a scaffold for plant growth regulators, responding to the agricultural industry's need for sustainable crop solutions. Its structural similarity to nucleic acid bases suggests potential in developing systemic acquired resistance (SAR) inducers, a trending topic in precision farming discussions.

Quality specifications typically require ≥98% purity (HPLC), with strict control of process-related impurities – a critical concern for pharmaceutical manufacturers. Advanced purification techniques like preparative HPLC or recrystallization from ethanol/water mixtures yield optimal results, addressing common queries about scale-up challenges in fine chemical production.

The compound's logP value (~0.9) indicates balanced lipophilicity, explaining its utility in prodrug design strategies. Recent patent analyses reveal its incorporation in bioconjugates for improved drug delivery – an area receiving increased attention in ADC (antibody-drug conjugate) development circles.

Storage recommendations include protection from moisture (desiccator at 2-8°C) due to the hydrolytic sensitivity of the ester group. This stability consideration frequently appears in compound handling discussions among laboratory personnel. The material's crystalline form (typically white to off-white powder) facilitates accurate weighing and handling in synthetic workflows.

From an environmental standpoint, 71470-41-2 shows moderate biodegradability in standard OECD tests, aligning with the pharmaceutical industry's focus on green chemistry principles. Its ecotoxicological profile suggests proper waste management procedures – a growing concern reflected in recent EHS (environmental health safety) searches.

Market analysts note increasing demand for this pharmaceutical intermediate, particularly from contract research organizations specializing in fragment-based drug discovery. The compound's price trajectory reflects its growing importance in high-throughput screening libraries, with current market prices ranging $80-120/g for research quantities.

Innovative applications include its use as a fluorescence probe precursor, capitalizing on the pyrimidine ring's electron-rich nature. Researchers are exploring modifications to create pH-sensitive dyes for biological imaging – a technique gaining popularity in live-cell microscopy studies.

Regulatory status varies by region, but most jurisdictions classify Ethyl 4-aminopyrimidine-2-carboxylate as a standard laboratory chemical. Documentation typically includes SDS (Safety Data Sheets) with GHS hazard pictograms, addressing compliance requirements frequently searched by procurement specialists.

Future research directions may explore its potential in metal-organic frameworks (MOFs) as a functional linker, or in photocatalysis as an electron donor. These cutting-edge applications position CAS 71470-41-2 as a compound with untapped potential across multiple scientific disciplines.

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